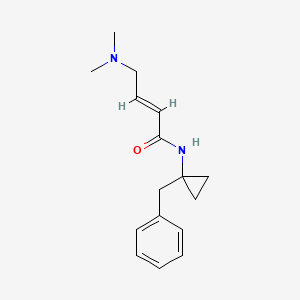
(E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide, also known as BDAB, is a synthetic compound that has gained attention in the scientific community due to its unique structure and potential applications in various fields of research. BDAB is a cyclic amide that contains both a cyclopropyl and a dimethylamino group, making it a valuable tool for studying the effects of these functional groups on biological systems. In
Wirkmechanismus
The mechanism of action of (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide is not fully understood, but it is believed to act as a selective inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. This means that this compound prevents these neurotransmitters from being taken back up into the presynaptic neuron, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration is thought to underlie the behavioral and cognitive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to increase locomotor activity, enhance memory consolidation, and produce antidepressant-like effects. This compound has also been shown to induce apoptosis in cancer cells, as mentioned previously.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide in lab experiments is its selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. This allows researchers to study the effects of these neurotransmitters on behavior and cognition without the confounding effects of other neurotransmitters. However, one limitation of using this compound is its relatively low yield in synthesis, which can make it difficult to obtain large quantities for use in experiments.
Zukünftige Richtungen
There are several future directions for research on (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide. One area of interest is in developing more efficient synthesis methods to increase the yield of this compound. Another area of research is in further investigating the potential use of this compound as an anticancer agent. Additionally, this compound could be used in combination with other drugs to study their interactions and potential synergistic effects. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on behavior and cognition.
Synthesemethoden
(E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide can be synthesized using a multistep process starting from commercially available materials. The first step involves the reaction of 1-benzylcyclopropylamine with acrylonitrile to form a cyano-substituted intermediate. This intermediate is then reduced to the corresponding amine using lithium aluminum hydride. The final step involves the reaction of the amine with dimethylaminoethyl chloride to form this compound. The overall yield of this process is approximately 25%.
Wissenschaftliche Forschungsanwendungen
(E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been found to act as a selective inhibitor of the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a critical role in regulating mood, motivation, and reward. This makes this compound a valuable tool for studying the effects of these neurotransmitters on behavior and cognition.
In addition to its potential applications in neuroscience, this compound has also been investigated for its potential use as an anticancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of a protein called Bcl-2. This makes this compound a promising candidate for further development as a cancer treatment.
Eigenschaften
IUPAC Name |
(E)-N-(1-benzylcyclopropyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-18(2)12-6-9-15(19)17-16(10-11-16)13-14-7-4-3-5-8-14/h3-9H,10-13H2,1-2H3,(H,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVOGTGZXDDUKW-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2859702.png)
![4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride](/img/structure/B2859704.png)
![methyl (8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2859706.png)
![N-(2-ethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2859709.png)
![8-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2859711.png)

![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2859713.png)




![N-cyclohexyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2859720.png)